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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols for assays measuring the activity of Acyl-

CoA: Cholesterol Acyltransferase 1 (ACAT1) and Acyl-CoA: Cholesterol Acyltransferase 2

(ACAT2) using Oleoyl-CoA as a substrate. ACAT enzymes are crucial in cellular cholesterol

homeostasis, esterifying free cholesterol into cholesteryl esters for storage or lipoprotein

assembly.[1][2][3] Their roles in various diseases, including atherosclerosis and Alzheimer's

disease, make them significant targets for drug development.[1] Oleoyl-CoA is a preferred

substrate for ACAT1, making it a physiologically relevant choice for these assays.[1][4][5][6]

The following sections detail radiometric and fluorescence-based assays, providing step-by-

step protocols, required materials, and data interpretation guidelines. Additionally, quantitative

data from various studies are summarized for comparative analysis.

Quantitative Data Summary
The following table summarizes key quantitative parameters for ACAT1 and ACAT2 assays

utilizing Oleoyl-CoA, compiled from various research findings.
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Parameter Enzyme Value
Assay
Conditions

Source

Km for Oleoyl-

CoA
Human ACAT1 1.3 µM

Purified

recombinant

HisACAT1/Flag,

constant

saturating

cholesterol in

CHAPS/PC

mixed micelles.

[6]

Vmax for Oleoyl-

CoA
Human ACAT1

2.4-fold higher

than for Stearoyl-

CoA

Purified

recombinant

HisACAT1/Flag,

constant

saturating

cholesterol in

CHAPS/PC

mixed micelles.

[6]

Kd for Oleoyl-

CoA
Human ACAT1 1.9 µM

Difference

intrinsic

fluorescence

spectroscopy

with purified

ACAT1 in

CHAPS/phospho

lipid mixed

micelles.

[6]

IC50 of

Nevanimibe
Human ACAT2

0.71 µM

(deviation range

0.58-0.87 µM)

Fluorescence-

based assay

monitoring

released CoA,

using 0.8 mM

Oleoyl-CoA.

[7]
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IC50 of

Pyripyropene A
Human ACAT2

25 µM (deviation

range 17-38 µM)

Fluorescence-

based assay

monitoring

released CoA,

using 0.8 mM

Oleoyl-CoA.

[7]

IC50 of

Pyripyropene A
Human ACAT1

179 µM

(deviation range

136-238 µM)

Fluorescence-

based assay

monitoring

released CoA,

using 0.8 mM

Oleoyl-CoA.

[7]

Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the ACAT enzymatic reaction and a general experimental

workflow for inhibitor screening.
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Caption: ACAT Enzymatic Reaction.
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Caption: ACAT Inhibitor Screening Workflow.
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Experimental Protocols
Protocol 1: Radiometric ACAT Assay using [¹⁴C]Oleoyl-
CoA
This protocol is a classic and sensitive method to determine ACAT activity by measuring the

incorporation of radiolabeled oleoyl-CoA into cholesteryl esters.

Materials:

Enzyme source: Microsomes from cells or tissues expressing ACAT1/ACAT2, or purified

recombinant ACAT enzyme.

[¹⁴C]Oleoyl-CoA

Bovine Serum Albumin (BSA), fatty acid-free

Cholesterol

Phosphatidylcholine (PC)

Sodium taurocholate

Assay Buffer: e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl.[7]

Reaction Stop Solution: Isopropanol:Heptane (4:1 v/v)

Thin Layer Chromatography (TLC) plates (silica gel G)

TLC Developing Solvent: Hexane:Diethyl ether:Acetic acid (e.g., 80:20:1 v/v/v).[8]

Scintillation counter and scintillation fluid.

Procedure:

Preparation of Substrate Micelles:

Prepare mixed micelles containing cholesterol and phosphatidylcholine. A typical

preparation might involve 2 mM cholesterol and 10 mM POPC.[7]
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Sonicate or vortex thoroughly to form a homogenous suspension.

Enzyme Preparation:

If using microsomes, prepare them from cultured cells or tissues by standard differential

centrifugation methods. Resuspend the microsomal pellet in an appropriate buffer.

If using purified enzyme, dilute it to the desired concentration in a buffer containing a mild

detergent like CHAPS to maintain solubility and activity.

Assay Reaction:

In a microcentrifuge tube, combine the enzyme preparation with the substrate micelles.

For inhibitor studies, add the test compound dissolved in a suitable solvent (e.g., DMSO)

and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.[9] Include a vehicle

control.

Initiate the reaction by adding [¹⁴C]Oleoyl-CoA (e.g., final concentration of 10-50 µM, with

a specific activity of ~20 dpm/pmol).[10]

Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring

the reaction is in the linear range.[9][10]

Lipid Extraction:

Stop the reaction by adding the isopropanol:heptane stop solution.

Vortex vigorously and centrifuge to separate the phases. The upper organic phase

contains the lipids, including the newly synthesized [¹⁴C]cholesteryl oleate.

TLC Separation and Quantification:

Spot the organic phase onto a TLC plate.

Develop the TLC plate in the hexane:diethyl ether:acetic acid solvent system.
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Visualize the cholesteryl ester band (co-spotted with a non-radioactive standard) using

iodine vapor or a phosphorimager.

Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial, add

scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

Calculate the amount of cholesteryl oleate formed based on the specific activity of the

[¹⁴C]Oleoyl-CoA.

For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control

and determine the IC50 value.

Protocol 2: Fluorescence-Based ACAT Assay
This high-throughput method measures the release of Coenzyme A (CoA-SH) from the ACAT

reaction, which then reacts with a thiol-reactive fluorescent dye.

Materials:

Enzyme source: Microsomes or purified recombinant ACAT1/ACAT2.

Oleoyl-CoA

Cholesterol

Phosphatidylcholine (POPC)

Sodium taurocholate

Assay Buffer: 100 mM HEPES, pH 7.5, 150 mM NaCl.[7]

Thiol-reactive fluorescent dye: e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin

(CPM).[7]

Reaction Stop Solution: e.g., 10% Sodium Dodecyl Sulfate (SDS).[7]

96-well microplate (black, clear bottom for fluorescence reading).
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Fluorescence microplate reader.

Procedure:

Preparation of Substrate Micelles:

Prepare mixed micelles of cholesterol and POPC in the assay buffer as described in

Protocol 1.[7]

Assay Reaction:

In a 96-well microplate, add the enzyme preparation and the substrate micelles.

For inhibitor screening, add the test compounds at various concentrations and pre-

incubate the mixture at 37°C for 10 minutes.[7]

Initiate the reaction by adding Oleoyl-CoA (e.g., final concentration of 100 µM).[7]

Incubate at 37°C for 10-30 minutes.

Reaction Termination and Detection:

Stop the reaction by adding the SDS solution.[7]

Add the CPM dye (e.g., to a final concentration of 50 µM) to each well.[7] The maleimide

group of CPM reacts with the free sulfhydryl group of the released CoA.

Incubate at room temperature for a sufficient time to allow the reaction between CoA-SH

and CPM to complete.

Fluorescence Measurement:

Measure the fluorescence intensity using a microplate reader at an excitation wavelength

of ~390-400 nm and an emission wavelength of ~480-490 nm (wavelengths may vary

depending on the specific dye used).

Data Analysis:
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Generate a standard curve using known concentrations of Coenzyme A to convert

fluorescence units to the amount of product formed.

Determine the enzyme activity and, for inhibitor studies, calculate the IC50 values.

These protocols provide robust and adaptable methods for studying ACAT1 and ACAT2 activity,

suitable for basic research and high-throughput screening applications in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15552780/docs#application-notes-and-protocols-for-
acat1-and-acat2-assays-using-oleoyl-coa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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